molecular formula C15H22ClN3O2S B15369052 4-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15369052
M. Wt: 343.9 g/mol
InChI Key: RTKRAPWJXZBLPB-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate protective group and a 5-chloro-pyrimidin-2-ylsulfanylmethyl substituent. Its structure combines a pyrimidine ring (chlorinated at position 5) linked via a sulfanylmethyl (-SCH₂-) bridge to the piperidine scaffold. The tert-butyl ester group enhances stability during synthetic processes, making it a common intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Properties

Molecular Formula

C15H22ClN3O2S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 4-[(5-chloropyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H22ClN3O2S/c1-15(2,3)21-14(20)19-6-4-11(5-7-19)10-22-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3

InChI Key

RTKRAPWJXZBLPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=C(C=N2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and linker groups. Below is a detailed analysis supported by data from patents, synthetic protocols, and commercial databases:

Substituent Variations on the Pyrimidine Ring

  • Key Differences:
  • The oxy (-O-) linker replaces the sulfanylmethyl (-SCH₂-) group, reducing sulfur-related reactivity and altering lipophilicity (logP increases by ~0.5 units).
  • Methyl substitution at pyrimidine position 5 instead of chlorine may decrease electrophilicity, affecting binding to kinase ATP pockets .

  • 5-Fluoro-pyrimidin-2-yl Analogs :

    • Example : (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride (Fluorochem 2025).
    • Comparison :

Linker Group Modifications

  • Sulfonyl vs. Sulfanyl Linkers :
    • Example : 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester (EP 2 402 347 A1, 2012).
    • Contrast :
  • The sulfonyl (-SO₂-) group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing cell permeability compared to the sulfanylmethyl group .
  • Synthetically, sulfonyl derivatives require harsher conditions (e.g., HCl in ether) for deprotection .

Piperidine Scaffold Modifications

  • Pyrrolidine vs. Piperidine Cores :
    • Example : (R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354000-65-9).
    • Impact :

Functional Group Additions

  • Extended Aromatic Systems: Example: 4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester (ChemWhat 2018). Comparison:
  • Additional substituents (e.g., isopropoxy, methylphenyl) increase molecular weight (~650 g/mol vs. ~385 g/mol for the parent compound) and complexity, likely enhancing target specificity but complicating synthesis .

Data Table: Structural and Physicochemical Comparison

Compound Name Heterocycle Substituent (Position) Linker Group Molecular Weight (g/mol) Key Application
4-(5-Chloro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid t-Bu ester Piperidine Cl (5) -SCH₂- ~385 Kinase intermediate
3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid t-Bu ester Piperidine CH₃ (5) -O- ~367 Antibacterial research
(R)-3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid t-Bu ester Pyrrolidine Cl (4), CH₃ (5) -SCH₂- ~371 Antiviral candidates
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid t-Bu ester Piperidine Morpholine -SO₂- ~374 Protease inhibitors

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